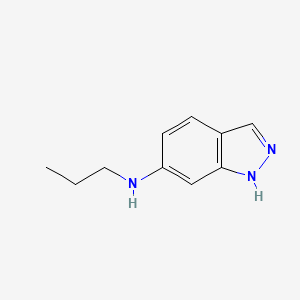
N-Propyl-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indazol-6-amine, N-propyl- is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Indazol-6-amine, N-propyl- is particularly interesting due to its potential use in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including indazol-6-amine, N-propyl-, can be achieved through various methods. One common approach involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another method includes the Ag-catalyzed nitration-annulation with tert-butyl nitrite . Additionally, iodine-mediated intramolecular aryl and sp3 C-H amination has been employed . These methods generally provide good to excellent yields with minimal byproducts.
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed reactions due to their efficiency and high yields. The use of transition metals such as copper and silver in catalytic amounts helps in achieving the desired product with fewer side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Indazol-6-amine, N-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or aryl groups to the indazole core .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of indazol-6-amine, N-propyl- involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it interferes with the enzyme’s activity, leading to the suppression of tryptophan metabolism and subsequent inhibition of cancer cell proliferation . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: The parent compound, known for its wide range of biological activities.
Indazol-3-amine: Another derivative with potential anticancer properties.
Indazol-4-amine: Studied for its enzyme inhibitory activities.
Uniqueness
Indazol-6-amine, N-propyl- stands out due to its specific substitution pattern, which may confer unique biological activities compared to other indazole derivatives. Its potential as an IDO1 inhibitor and anticancer agent highlights its significance in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-propyl-1H-indazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-11-9-4-3-8-7-12-13-10(8)6-9/h3-4,6-7,11H,2,5H2,1H3,(H,12,13) |
Clé InChI |
RDTCCXTUNRPKLA-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC2=C(C=C1)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















